Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group, a difluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl ester group is often introduced using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl-substituted piperidine.
Substitution: Formation of various ester or functional group-substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methyl)-5-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)-5-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-(difluoromethyl)-5-methoxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate is unique due to the presence of both the difluoromethyl and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-11(2,3)17-10(16)14-5-7(9(12)13)4-8(15)6-14/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
BVLPWCBAKZNYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.